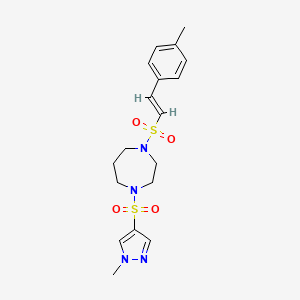

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

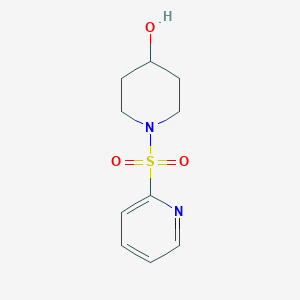

The compound “N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule. It contains a 2,3-dihydrobenzofuran moiety, which is a type of oxygen-containing heterocycle . It also contains a 1,2,3-triazole ring, which is a type of nitrogen-containing heterocycle .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR, MS, FT-IR, and X-ray single crystal diffraction methods are often used to confirm the structure of similar compounds .科学的研究の応用

Drug Design and Medicinal Chemistry

The core structure of the compound, 2,3-dihydrobenzofuran, is associated with various biologically potent compounds. It’s often used in drug design due to its therapeutic significance . The triazole moiety is also a crucial pharmacophore in medicinal chemistry, known for its antifungal and antibacterial properties. This makes the compound a valuable scaffold for developing new drugs with potential antibacterial and antifungal applications.

Quantum Chemical Studies

Density Functional Theory (DFT) studies often utilize compounds like this for spectroscopic, structural, and quantum correlation analyses . The compound’s molecular structure can be optimized to study its frontier molecular orbitals, global reactivity descriptors, and thermodynamic parameters, which are essential in understanding chemical reactivity and stability.

Biological Activity Profiling

Benzofuran derivatives, including those with a 2,3-dihydrobenzofuran linkage, have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . This compound could be used to synthesize derivatives and test their biological activity across various assays to develop new therapeutic agents.

Synthesis of Heterocyclic Compounds

The compound’s structure contains functional groups that are intermediates in synthesizing a variety of biologically potent heterocyclic compounds . It can serve as a starting material for synthesizing novel compounds with potential pharmacological applications.

Material Science Research

In material science, the compound’s derivatives can be used to create new materials with desirable properties. For example, its incorporation into polymers could result in materials with enhanced durability or specific interaction with light or other forms of energy .

Computational Modeling

The compound can be used in computational modeling to predict the behavior of new molecules. By studying its interaction with various enzymes or receptors, researchers can design molecules with improved efficacy and reduced side effects for drugs .

作用機序

Target of Action

The primary targets of this compound are the human transporters for dopamine, norepinephrine, and serotonin (hDAT, hNET, or hSERT, respectively) . These transporters play a crucial role in the regulation of neurotransmitter levels in the synaptic cleft, thereby influencing neuronal signaling.

Mode of Action

The compound interacts with its targets by displacing the radioligand [125I]RTI-55 and inhibiting [3H]neurotransmitter uptake . Benzofurans, a class of compounds to which this molecule belongs, generally have low hDAT selectivity but high hSERT potency . This suggests that the compound primarily acts as a serotonin releaser .

Biochemical Pathways

The compound’s action on the serotonin transporter can affect the serotonergic pathway, leading to increased levels of serotonin in the synaptic cleft. This can result in downstream effects such as mood elevation, increased sociability, and potentially hallucinogenic effects .

Result of Action

The molecular and cellular effects of the compound’s action would primarily be an increase in serotonergic activity, leading to the aforementioned psychological effects. Additionally, due to its interaction with dopamine and norepinephrine transporters, it may also have stimulant effects .

特性

IUPAC Name |

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-1-methyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3/c1-18-8-11(16-17-18)14(20)15-7-12(19)9-2-3-13-10(6-9)4-5-21-13/h2-3,6,8,12,19H,4-5,7H2,1H3,(H,15,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USCCQUOXVOSFDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)NCC(C2=CC3=C(C=C2)OCC3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2946077.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2946082.png)

![2-({2-Nitro-4-[(2,4,5-trichlorophenoxy)methyl]phenyl}sulfanyl)-1,3-benzothiazole](/img/structure/B2946086.png)

![2-chloro-1-{2,5-dimethyl-1-[3-(methylsulfanyl)phenyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B2946090.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-methylpropanamide](/img/structure/B2946091.png)

![2-chloro-N-[(2,3-dimethoxyphenyl)methyl]-N-methylacetamide](/img/structure/B2946095.png)